molecular formula C20H25NO3 B5082784 N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5082784
M. Wt: 327.4 g/mol
InChI Key: IQOVNHLCKPZXBD-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenyl ring substituted with a butan-2-yl group and another phenyl ring substituted with two methoxy groups at the 3 and 4 positions. The acetamide group bridges these two aromatic systems, giving the compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 4-(butan-2-yl)aniline with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but differs in the alkyl substitution.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of the butan-2-yl group.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring and sulfonamide group.

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butan-2-yl group and the dimethoxyphenyl group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-5-14(2)16-7-9-17(10-8-16)21-20(22)13-15-6-11-18(23-3)19(12-15)24-4/h6-12,14H,5,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOVNHLCKPZXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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